

# Investigating the Therapeutic Potential of INV-

347: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | ONO-RS-347 |           |
| Cat. No.:            | B164810    | Get Quote |

Disclaimer: Initial searches for "ONO-RS-347" did not yield information on a compound with that specific designation. This technical guide will instead focus on INV-347, a compound with a similar numerical identifier and a significant body of publicly available preclinical and early clinical data. INV-347 is an oral, small molecule, next-generation cannabinoid receptor 1 (CB1R) blocker developed by Inversago Pharma, which was acquired by Novo Nordisk. It is crucial to note that as of August 2025, Novo Nordisk has discontinued the development of INV-347 due to its pharmacokinetic profile and portfolio considerations, despite being reported as safe and well-tolerated in a Phase 1 study.

This whitepaper provides an in-depth technical overview of the core data and methodologies associated with the investigation of INV-347's therapeutic potential, primarily in the context of obesity and metabolic disorders.

#### Introduction to INV-347 and its Mechanism of Action

INV-347 is a peripherally acting antagonist of the cannabinoid CB1 receptor.[1] The activation of the CB1 receptor is known to promote energy storage through mechanisms such as increased food intake and lipogenesis.[2] First-generation CB1 receptor blockers demonstrated therapeutic efficacy in treating obesity and metabolic conditions but were withdrawn due to significant psychiatric side effects, which were attributed to their action on CB1 receptors in the central nervous system. The therapeutic strategy for INV-347 and other next-generation CB1R blockers is to preferentially block peripheral CB1 receptors in tissues like the kidneys, gastrointestinal tract, liver, pancreas, and adipose tissues, thereby minimizing brain penetration



and associated adverse effects.[3][4] INV-347 was investigated for its potential to address metabolic dysfunctions associated with obesity.

## The CB1 Receptor Signaling Pathway

The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[5] Upon activation by endocannabinoids, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels. This, in turn, affects downstream signaling pathways, including the regulation of ion channels and mitogen-activated protein kinase (MAPK) pathways, ultimately influencing neurotransmitter release, appetite, and energy metabolism.[6][5][7] As an antagonist, INV-347 is designed to block these downstream effects.





Click to download full resolution via product page

CB1 Receptor Signaling Pathway and the Antagonistic Action of INV-347.



# **Preclinical Investigations**

The therapeutic potential of INV-347 was evaluated in a diet-induced obesity (DIO) mouse model. This model is widely used to study the interplay between high-fat diets and the development of obesity and associated metabolic disorders.[8][9]

## **Quantitative Data Summary**

The following tables summarize the key quantitative findings from the preclinical evaluation of INV-347 in diet-induced obese mice.[2]

Table 1: Effects of INV-347 on Body Weight and Food Intake

| Parameter                                | Vehicle<br>Control | INV-347 (20<br>mg/kg) | Percentage<br>Change vs.<br>Vehicle | p-value     |
|------------------------------------------|--------------------|-----------------------|-------------------------------------|-------------|
| Body Weight<br>Change (at Day<br>35)     | -                  | -18.8%                | -                                   | <0.001      |
| Cumulative Food<br>Intake (at Day<br>35) | -                  | -13.9%                | -                                   | Significant |

Table 2: Effects of INV-347 on Body Composition and Organ Weight

| Parameter    | Baseline        | INV-347 (at Week 5) | Percentage Change vs. Baseline |
|--------------|-----------------|---------------------|--------------------------------|
| Fat Mass     | -               | -                   | -26.8%                         |
| Lean Mass    | -               | -                   | -5.8%                          |
| Liver Weight | Vehicle Control | INV-347             | -37.9%                         |

Table 3: Effects of INV-347 on Metabolic Biomarkers



| Parameter            | Vehicle Control | INV-347 | p-value |
|----------------------|-----------------|---------|---------|
| Serum Leptin (ng/mL) | 38.2            | 21.4    | <0.01   |

#### **Experimental Protocols**

- Animal Model: Male C57BL/6 mice, 6 weeks of age.[2]
- Diet: Mice were fed a high-fat diet (HFD) containing 60% kcal from fat from 6 to 27 weeks of age.[2] Control animals would typically receive a standard low-fat diet (e.g., 10% kcal from fat).[8][10]
- Housing: Animals were housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.[11] Food and water were provided ad libitum.[11]
- Acclimation: A period of at least one week for acclimation after shipping is standard practice.
- Treatment Initiation: At 22 weeks of age, the obese mice were administered either INV-347 or a vehicle control.[2]
- Dosage and Administration: INV-347 was administered at a dose of 20 mg/kg.[2] While the specific route was not detailed in the summary, oral gavage is a common method for such studies.[9]
- Duration: The treatment period was 35 days (5 weeks).[2]
- Monitoring: Body weight and food intake were monitored regularly (e.g., weekly or biweekly).[9][11]
- Body Composition Analysis: Echo-MRI was used to determine fat and lean mass.[2]
- Terminal Procedures: At the end of the study, animals were sacrificed. Blood samples were
  collected for biomarker analysis (e.g., serum leptin).[2] Organs such as the liver and various
  fat pads were harvested and weighed.[2][9] Histological analysis of adipose tissue was also
  performed.[2]





Click to download full resolution via product page

Experimental Workflow for the Preclinical Evaluation of INV-347.

## **Clinical Development**

INV-347 advanced to early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

#### **Phase 1 Clinical Trial**

- Initiation: In January 2024, Novo Nordisk initiated a Phase 1 trial of INV-347.[12]
- Objectives: The primary objectives of the first-in-human study (INV-CL-108) were to investigate the safety, tolerability, and pharmacokinetics of INV-347.[12][13]
- Population: The study included participants who were overweight or with obesity.
- Follow-up: A long-term safety follow-up study (NCT07153172) was also planned for participants from the initial trial, lasting approximately 2 years to monitor for any delayed effects.[1][13]
- Outcome: The Phase 1 study was completed in May 2025 and found INV-347 to be "safe and well tolerated".[14] However, the development was halted due to its pharmacokinetic profile and strategic portfolio considerations by Novo Nordisk.[14]

## **Experimental Protocol (Phase 1 First-in-Human Study)**



While the detailed protocol for the INV-CL-108 study is not publicly available, a typical Phase 1, first-in-human, single-ascending dose (SAD) and multiple-ascending dose (MAD) study would involve the following general steps:

- Screening: Healthy volunteers or the target patient population (in this case, individuals with overweight or obesity) are screened for eligibility based on inclusion and exclusion criteria.
- Dosing:
  - SAD Cohorts: Small groups of participants receive a single dose of INV-347 at a specific level. The dose is escalated in subsequent cohorts after a safety review of the previous cohort. A placebo group is included for comparison.
  - MAD Cohorts: After establishing a safe dose range in the SAD part, new cohorts receive
    multiple doses of INV-347 over a set period (e.g., daily for 7 or 14 days) to assess steadystate pharmacokinetics and safety with repeated administration.
- Pharmacokinetic (PK) Sampling: Blood samples are collected at multiple time points after dosing to measure the concentration of INV-347 and its metabolites over time. This helps determine parameters like Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
- Safety and Tolerability Monitoring: Participants are closely monitored for any adverse events
  through physical examinations, vital signs, electrocardiograms (ECGs), and clinical
  laboratory tests (hematology, clinical chemistry, urinalysis).
- Data Analysis: PK parameters are calculated, and the safety and tolerability profile is summarized for each dose level.

## Conclusion

INV-347 demonstrated significant therapeutic potential in preclinical models of diet-induced obesity, showing efficacy in reducing body weight, fat mass, and improving metabolic markers. [2] As a peripherally acting CB1 receptor antagonist, it represented a promising strategy to circumvent the psychiatric side effects that plagued earlier drugs in this class. The compound successfully progressed to a Phase 1 clinical trial, where it was found to be safe and well-tolerated.[14]



However, the therapeutic journey of INV-347 was ultimately halted due to an unfavorable pharmacokinetic profile and broader strategic decisions by the developing company.[14] This case highlights the multifaceted challenges in drug development, where even compounds with a sound mechanism of action and positive early safety data may not proceed due to other critical factors such as pharmacokinetics. The data generated from the investigation of INV-347 nevertheless contributes valuable insights into the potential and the pitfalls of targeting the peripheral CB1 receptor for the treatment of metabolic diseases.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. INV-347 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Inversago Pharma's INV-347 improves metabolic dysfunction in obese mice | BioWorld [bioworld.com]
- 3. inversago.com [inversago.com]
- 4. novonordisk.com [novonordisk.com]
- 5. Cannabinoid receptor signaling PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
- 7. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Mouse Model of Diet-Induced Obesity and Insulin Resistance PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. Diet-induced obesity mouse model [bio-protocol.org]
- 11. Diet-induced obesity murine model [protocols.io]
- 12. inversago.com [inversago.com]
- 13. INV-347 for Obesity · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]



- 14. fiercebiotech.com [fiercebiotech.com]
- To cite this document: BenchChem. [Investigating the Therapeutic Potential of INV-347: A
  Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b164810#investigating-the-therapeutic-potential-of-ono-rs-347]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com